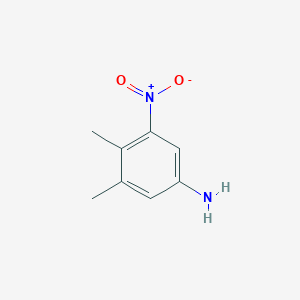

3,4-Dimethyl-5-nitroaniline

描述

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Industrial Chemistry

Aniline and its derivatives are fundamental building blocks in organic chemistry and hold a prominent position in industrial applications. researchgate.net They serve as versatile precursors for the synthesis of a wide array of more complex molecules. wisdomlib.orgbloomtechz.com In industrial chemistry, aniline derivatives are crucial intermediates for manufacturing a diverse range of products, including polymers, rubber processing chemicals, agricultural chemicals, dyes, and pigments. atamanchemicals.comtransparencymarketresearch.com For instance, they are essential in the production of polyurethanes, which have widespread use in plastics. transparencymarketresearch.comwikipedia.org The pharmaceutical industry also relies heavily on aniline derivatives for the synthesis of various drugs, such as analgesics and antimicrobials. ontosight.aiontosight.ai The rich and varied chemistry of aniline is a result of the reactivity of the amino group attached to the aromatic ring, which allows for numerous chemical transformations. bloomtechz.comatamanchemicals.com

Contextualization of 3,4-Dimethyl-5-nitroaniline within Aromatic Nitroamine Chemistry

Aromatic nitroamines, which include substituted nitroanilines like this compound, are characterized by the presence of both a nitro group (-NO₂) and an amino group (-NH₂) on an aromatic ring. The interplay between these two functional groups significantly influences the chemical properties of the molecule. The nitro group is strongly electron-withdrawing, which affects the reactivity of the aromatic ring and the basicity of the amino group.

This compound, with its specific substitution pattern of two methyl groups and a nitro group on the aniline ring, is a member of the broader class of substituted nitroanilines. nih.gov The synthesis of such compounds often involves the nitration of a corresponding substituted aniline or the reduction of a dinitro compound. wikipedia.org The study of substituted nitroanilines contributes to the broader understanding of aromatic chemistry, including reaction mechanisms like electrophilic substitution and nucleophilic substitution. acs.org Research into the synthesis and properties of specific isomers, such as various mono-, di-, and trinitro derivatives of N-methyl-N-nitroaniline, provides valuable insights into the structure-property relationships within this class of compounds. researchgate.net The acid-catalyzed rearrangement of aromatic N-nitroamines is another area of active research, shedding light on intramolecular reaction pathways. rsc.org

Research Findings on this compound

The chemical compound this compound is a substituted aniline with the chemical formula C₈H₁₀N₂O₂. nih.gov It is also known by the synonym 5-Amino-3-nitro-1,2-xylene. nih.gov

Synthesis and Properties

One documented method for the synthesis of this compound involves the nitration of 3,4-dimethylaniline. This reaction utilizes acetyl nitrate (B79036) (formed from nitric acid and acetic anhydride) to introduce the nitro group at the 5-position, resulting in a 68% yield after recrystallization from ethanol. The starting material for this synthesis, 3,4-dimethylaniline, can be prepared from 3,4-dimethylbenzene (o-xylene).

The physical and chemical properties of this compound are available from various chemical databases. Below is a table summarizing some of its key computed properties.

| Property | Value | Source |

| Molecular Weight | 166.18 g/mol | PubChem |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 166.074227566 | PubChem |

| Monoisotopic Mass | 166.074227566 | PubChem |

| Topological Polar Surface Area | 71.8 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 178 | PubChem |

Table 1: Computed Properties of this compound. Data sourced from PubChem. nih.gov

Chemical Reactivity and Applications

As a substituted nitroaniline, this compound is expected to undergo chemical reactions typical for this class of compounds. The nitro group can be reduced to an amino group, and the amino group can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. chemistrystudent.com The aromatic ring can also undergo further electrophilic substitution reactions, with the positions of substitution being directed by the existing methyl, amino, and nitro groups.

While specific research applications for this compound are not extensively detailed in the provided search results, related compounds find use as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. smolecule.comontosight.ai For example, a patent describes the use of 3,4-dimethyl nitrobenzene (B124822) in the synthesis of N-(1-ethyl propyl)-3,4-dimethylaniline, highlighting the role of related nitroaromatics in the preparation of other chemical products. google.com The general class of substituted nitroanilines is also studied for their structure-property relationships. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dimethyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWWBVBRBWPHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495489 | |

| Record name | 3,4-Dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64823-22-9 | |

| Record name | 3,4-Dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethyl 5 Nitroaniline

Established Reaction Pathways for Nitroaniline Synthesis

Traditional methods for synthesizing nitroanilines have been well-documented and provide the foundation for producing compounds like 3,4-Dimethyl-5-nitroaniline. These pathways typically involve direct nitration or reduction of a suitable precursor.

The direct nitration of 3,4-Dimethylaniline is a primary route for synthesizing this compound. The core of this strategy lies in controlling the regioselectivity of the electrophilic aromatic substitution reaction. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the methyl groups are less powerful activators but also ortho-, para-directing. To achieve nitration at the 5-position, which is meta to the amino group, reaction conditions must be manipulated to alter the directing influence of the substituents.

This is typically achieved by performing the nitration in a strong acidic medium, such as a mixture of nitric acid and sulfuric acid. In a highly acidic environment, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. The directing influence then falls to the two methyl groups at positions 3 and 4, which guide the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position.

Another established technique involves the use of acetyl nitrate (B79036) (HNO₃/Ac₂O) for the nitration of 3,4-Dimethylaniline, which has been reported to yield the 5-nitro product after recrystallization. The use of a protecting group, such as an acetyl group to form an acetanilide, can moderate the activating effect of the nitrogen and influence the regiochemical outcome of the nitration. ulisboa.ptrsc.org

Table 1: Comparison of Nitration Conditions for Dimethylaniline Derivatives

| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| N,N-dimethylaniline | HNO₃ / H₂SO₄ | Low Temperature (-14°C) | 3-nitro and 4-nitro isomers | sciencemadness.org |

| 4-methylacetanilide | HNO₃ / H₂SO₄ in AcOH | N/A | 4-methyl-2-nitroaniline (97%) | ulisboa.pt |

| p-toluidine (protected) | HNO₃ / H₂SO₄ in AcOH | N/A | 4-methyl-3-nitroaniline | ulisboa.pt |

This table is generated based on findings for related aniline (B41778) nitrations to illustrate general principles.

An alternative pathway involves the synthesis of a dinitro-aromatic compound followed by the selective reduction of one nitro group. For this compound, a plausible route begins with 1,2-dimethylbenzene (o-xylene). Nitration of o-xylene (B151617) can produce a mixture of dinitro-isomers. The subsequent step is a partial reduction, where one nitro group is converted to an amino group while the other remains intact.

This selective reduction is a classic transformation known as the Zinin reduction. stackexchange.com It is typically accomplished using sulfide (B99878) reagents, such as sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfide (B80085) (NaSH). chempedia.invedantu.comdoubtnut.comyoutube.com These reagents are capable of selectively reducing one nitro group in a polynitrated aromatic compound, particularly when the nitro groups are in a meta orientation to each other. vedantu.com

Reaction Scheme: Reductive Approach

Dinitration: 1,2-Dimethylbenzene → 3,4-Dimethyl-1,5-dinitrobenzene

Selective Reduction: 3,4-Dimethyl-1,5-dinitrobenzene + (NH₄)₂S → this compound

The effectiveness of the reduction can depend on the specific reagent and conditions used. stackexchange.com

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, control, and environmental sustainability. These principles have led to the development of advanced methods for nitroaniline synthesis.

The nitration of highly reactive aromatic compounds like dimethylaniline can be catalyzed by nitrous acid (HONO). vpscience.orgrsc.org This catalytic pathway operates via a different mechanism than the direct attack by a nitronium ion. The reaction is first order with respect to the dimethylanilinium ion and the nitrosonium ion (NO⁺), which is generated from nitrous acid in the acidic medium. rsc.org

The proposed mechanism involves the rate-determining formation of a radical pair (PhNMe₂⁺·NO·), which then reacts rapidly with nitrating species in the solution. rsc.orgpsu.edu This catalytic cycle is significant because it can proceed under conditions where the concentration of the highly electrophilic nitronium ion is very low. vpscience.org However, this method can also lead to side-products, such as substituted benzidines, and the product distribution can be highly dependent on the acidity of the medium. rsc.orgpsu.edu

In line with the principles of green chemistry, solvent-free synthesis has emerged as a viable alternative to traditional methods that use volatile organic solvents. rsc.org These reactions can be facilitated by microwave irradiation or conventional heating, with the reactants themselves often acting as the reaction medium. eurekaselect.comresearchgate.netresearchgate.net

For instance, the synthesis of various N-substituted nitroanilines has been achieved efficiently by reacting a suitable chloro-nitrobenzene with an amine under solvent-free conditions. researchgate.net Microwave-assisted solvent-free synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for the preparation of substituted 2-nitroanilines. eurekaselect.com While a specific application to this compound is not detailed in the surveyed literature, these methodologies present a promising, environmentally friendly approach that could be adapted for its synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-Alkylamino-2-nitroanilines

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Slower | Lower | N/A | eurekaselect.com |

This table illustrates the advantages of microwave-assisted, solvent-free methods for structurally related nitroanilines.

Controlling regioselectivity is the most critical challenge in the synthesis of specifically substituted nitroanilines like this compound. The outcome of the nitration is a delicate balance of steric hindrance and the electronic effects of the substituents on the aromatic ring. ulisboa.pt

The directing power of substituents generally follows the order: -NH₂ > -NHAc > alkyl groups. The amino group is strongly ortho-, para-directing, which would typically direct nitration to the 2- and 6-positions of 3,4-dimethylaniline. To override this and achieve substitution at the 5-position, two main strategies are employed:

Protonation: As discussed, conducting the reaction in strong acid protonates the amine to the meta-directing anilinium ion. sciencemadness.orgrsc.org

Protecting Groups: The amino group can be protected, for example, as an acetamide (B32628) (-NHAc). ulisboa.pt This group is still an ortho-, para-director, but its activating effect is significantly weaker than the amino group due to the electron-withdrawing nature of the carbonyl. This moderation can alter the isomer distribution. rsc.org After nitration, the protecting group is removed by hydrolysis to yield the desired nitroaniline. rsc.org

Studies on the nitration of N,N-dimethyl-3,4-dimethylaniline have shown that ipso-attack (attack at a position already substituted, in this case, the C-4 methyl group) can occur, leading to rearrangement products. The extent of this ipso-attack versus direct nitration is highly dependent on the acidity of the medium. rsc.org Careful control over reaction conditions is therefore paramount to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethyl 5 Nitroaniline

Electrophilic Aromatic Substitution Dynamics

The positions for electrophilic attack on the 3,4-dimethyl-5-nitroaniline ring are influenced by the directing effects of the existing substituents. The amino group is a powerful activating group and an ortho-, para-director, while the methyl groups are weaker activating groups and also ortho-, para-directors. Conversely, the nitro group is a strong deactivating group and a meta-director.

The combined influence of the amino, methyl, and nitro groups creates a nuanced reactivity landscape for electrophilic aromatic substitution. The amino group strongly activates the positions ortho and para to it (positions 2 and 6). The methyl groups at positions 3 and 4 further activate the ring. However, the nitro group at position 5 strongly deactivates the ring, particularly at the positions ortho and para to it (positions 4, 6, and 2).

The directing effects can be summarized as follows:

Amino group (-NH₂): Activating and ortho, para-directing.

Methyl groups (-CH₃): Activating and ortho, para-directing.

Nitro group (-NO₂): Deactivating and meta-directing.

In the case of this compound, the positions most susceptible to electrophilic attack are those most activated by the collective electron-donating groups and least deactivated by the nitro group. Further electrophilic substitution, such as nitration, can introduce additional nitro groups onto the aromatic ring, which would further alter its reactivity. smolecule.com

Nucleophilic Reactions

While the electron-rich aromatic ring of this compound is generally not susceptible to nucleophilic attack, such reactions can occur under specific conditions, particularly in the context of nucleophilic aromatic substitution (SNAr). semanticscholar.orgtandfonline.com For SNAr to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, and there must be a good leaving group present. nih.gov In this compound, the nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by strong nucleophiles.

Computational studies on similar nitro-substituted aromatic compounds have shown that the reaction mechanism, whether concerted or stepwise involving a Meisenheimer intermediate, is influenced by the nature of the nucleophile and the other substituents on the ring. nih.gov For instance, reactions of nitroanilines with various nucleophiles can be activated by thermal energy, infrared radiation, ultrasound, or microwave irradiation. semanticscholar.orgtandfonline.com

Redox Chemistry

The redox chemistry of this compound is primarily centered on the reduction of the nitro group and the oxidation of the methyl groups.

The nitro group of this compound can be readily reduced to an amino group, yielding 3,4-dimethyl-1,5-phenylenediamine. This transformation is a common and important reaction in synthetic organic chemistry. smolecule.com A variety of reducing agents can be employed for this purpose, including:

Hydrogen gas with a metal catalyst (e.g., palladium on carbon). smolecule.com

Metal powders in acidic media (e.g., iron, tin, or zinc in hydrochloric acid). smolecule.comunimi.it

Sodium borohydride.

The reduction of nitroarenes to anilines can proceed through different pathways, often involving nitroso and hydroxylamine (B1172632) intermediates. unimi.it The choice of reducing agent and reaction conditions can sometimes allow for the selective reduction of one nitro group in the presence of others in polynitrated compounds. echemi.com

The methyl groups attached to the aromatic ring can be oxidized to various functional groups, such as aldehydes or carboxylic acids, although this often requires strong oxidizing agents and harsh conditions. The presence of the electron-withdrawing nitro group can make the oxidation of the methyl groups more challenging compared to simple methylated benzenes. thieme-connect.de However, reagents like ammonium (B1175870) cerium(IV) nitrate (B79036) have been used to oxidize methyl groups on nitrated aromatic compounds. thieme-connect.de The reaction rate of such oxidations is generally decreased by electron-withdrawing substituents. thieme-connect.de

Diazotization Reactions and Derivative Formation

The primary amino group of this compound can undergo diazotization, a reaction that converts it into a diazonium salt. This is typically achieved by treating the aniline (B41778) with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). unb.cascialert.net The resulting diazonium salt is a versatile intermediate in organic synthesis. miracosta.edu

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and other anilines, in a process called azo coupling. nih.gov This reaction is the basis for the synthesis of a wide variety of azo dyes, which are characterized by the -N=N- azo linkage. nih.goviipseries.org The specific color of the resulting dye depends on the structure of both the diazonium salt and the coupling component. unb.ca The electron-withdrawing nitro group and electron-donating methyl groups on the this compound-derived diazonium salt influence the color and properties of the final azo dye. smolecule.com

| Reaction Type | Reagents and Conditions | Major Products |

| Electrophilic Aromatic Substitution (Nitration) | Nitrating agents (e.g., HNO₃/H₂SO₄) | Further nitrated derivatives |

| Reduction of Nitro Group | H₂/Pd-C; Fe/HCl; Sn/HCl; NaBH₄ | 3,4-Dimethyl-1,5-phenylenediamine |

| Oxidation of Methyl Groups | Strong oxidizing agents (e.g., (NH₄)₂Ce(NO₃)₆) | Aromatic aldehydes or carboxylic acids |

| Diazotization | NaNO₂, HCl or H₂SO₄, 0-5 °C | 3,4-Dimethyl-5-nitrobenzenediazonium salt |

| Azo Coupling | Diazonium salt, activated aromatic compound (e.g., phenol, aniline) | Azo dyes |

Complexation Chemistry with Metal Ions

The presence of the amino (-NH₂) and nitro (-NO₂) groups on the aromatic ring of this compound provides potential coordination sites for metal ions. Aniline and its derivatives are known to form complexes with a variety of transition metals. The amino group typically acts as a Lewis base, donating its lone pair of electrons to a metal center. The nitro group can also participate in coordination, either through one of the oxygen atoms or via the nitrogen atom, a behavior observed in complexes with other nitroanilines. scirp.org

Often, to enhance the coordinating ability and stability of the resulting metal complexes, aniline derivatives are first converted into Schiff bases. A Schiff base is formed by the condensation reaction between a primary amine and an aldehyde or ketone. This creates an imine or azomethine (-C=N-) group, which is an excellent coordinating site. For instance, Schiff bases derived from the condensation of 2-hydroxy-1-napthaldehyde with 2-nitroaniline (B44862) and 4-nitroaniline (B120555) have been used to synthesize complexes with cobalt(II) and copper(II). fud.edu.ng In these cases, coordination occurs through the azomethine nitrogen and the deprotonated hydroxyl group. fud.edu.ng

Similarly, mixed ligand chelates have been synthesized using a Schiff base derived from 4-dimethylaminobenzaldehyde and 2-aminophenol (B121084) as the primary ligand, with 2-nitroaniline acting as a secondary ligand, coordinating with metal ions like Cr(III), Co(II), Ni(II), and Cu(II). scirp.org Spectroscopic evidence from these studies indicates that the nitro group of the 2-nitroaniline is involved in the bonding with the metal ions, demonstrating its capacity as a coordination site. scirp.org

Based on these precedents with structurally similar molecules, it is highly probable that this compound can act as a ligand to form stable complexes with various metal ions. The coordination could occur directly through the amino and nitro groups or, more likely, through a Schiff base derivative. The resulting complexes would likely exhibit geometries such as octahedral or tetrahedral, depending on the metal ion and the coordination environment. ajchem-b.comasianpubs.org

Table 1: Examples of Metal Complexes with Ligands Derived from Related Nitroanilines

| Ligand System | Metal Ion(s) | Proposed Geometry | Coordination Sites | Reference |

|---|---|---|---|---|

| Schiff base of 2-hydroxy-1-napthaldehyde and 4-nitroaniline | Co(II), Cu(II) | Not specified | Azomethine nitrogen, Hydroxyl oxygen | fud.edu.ng |

| Schiff base of pyrrole-2-carboxaldehyde and p-nitroaniline | Co(II), Ni(II), Cu(II) | Octahedral | Not specified | asianpubs.org |

| Schiff base of 4-dimethylaminobenzaldehyde/2-aminophenol and 2-nitroaniline | Cr(III), Co(II), Ni(II), Cu(II) | Octahedral | Azomethine nitrogen, Phenolic oxygen, Nitro group | scirp.org |

| Schiff base of 4-hydroxy-3-methoxybenzaldehyde and 4-nitroaniline | Co(II), Ni(II), Fe(II), Zn(II) | Octahedral (Co, Ni, Fe), Tetrahedral (Zn) | Azomethine nitrogen, Hydroxyl oxygen | ajchem-b.com |

Formation of Reactive Intermediates

The chemical structure of this compound suggests its potential to form several types of reactive intermediates under appropriate conditions, such as radicals and nitrenes.

Radical Formation: The photoreduction of related compounds like para-nitroaniline has been shown to produce radical products. researchgate.net In the presence of oxygen, this can lead to the formation of phenyl radicals. researchgate.net Furthermore, the reduction of the nitro group in nitroaromatic compounds can proceed through a series of single-electron transfers, generating nitro anion radicals as intermediates.

Nitrene Formation: Nitrenes (R-N:) are the nitrogen analogs of carbenes and are highly reactive intermediates. wikipedia.org They are often generated from azides via thermolysis or photolysis. wikipedia.org Another pathway to nitrenes involves the reaction of anilines under specific conditions. For example, arene nitrenes have been proposed as intermediates during the high-frequency ultrasound treatment of N,N-dimethylaniline in water, which leads to N-dealkylation. rsc.org

A particularly relevant area of modern chemistry involves the generation of nitrene radical complexes in catalytic processes. These are reactive intermediates where a nitrene moiety is coordinated to a metal center, and there is significant spin density on the nitrogen atom. nih.gov Cobalt porphyrin complexes, for example, can react with nitrene precursors like organic azides to form cobalt(III) nitrene radical intermediates. nih.govunimi.it These intermediates are capable of abstracting hydrogen atoms and are key species in C-H amination and amidation reactions. nih.gov Given the presence of the aniline functional group, it is conceivable that this compound could serve as a precursor to such nitrene or nitrene radical intermediates, especially in the presence of suitable catalysts and oxidizing agents.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Precursor in Complex Organic Synthesis

The chemical reactivity of 3,4-Dimethyl-5-nitroaniline, particularly the amino group's ability to be transformed into a diazonium salt and the influence of its substituents on the aromatic ring, makes it a valuable starting material in multi-step organic syntheses.

Synthesis of Azo Dyes and Pigments: Mechanistic and Structural Considerations

Azo dyes, characterized by the vibrant chromophore of a nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic colorants. nih.gov The synthesis of these dyes is a cornerstone of industrial organic chemistry, primarily achieved through a two-step process: diazotization followed by azo coupling. nih.govunb.ca

The process begins with the diazotization of a primary aromatic amine. For this compound, this involves reacting the amine with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). iipseries.org The amine group is converted into a diazonium salt, a highly reactive intermediate. The stability of this diazonium salt is influenced by the electronic nature of the substituents on the aromatic ring.

The second step is the azo coupling , an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile. It attacks an electron-rich coupling component, which can be a phenol, an aromatic amine, or a related compound. researchgate.netimrpress.com The specific structure of this compound plays a crucial role in the properties of the resulting dye. The electron-withdrawing nitro group and the electron-donating methyl groups modulate the electronic environment of the diazonium ion, which in turn affects the color (wavelength of maximum absorbance, λmax) and fastness properties of the final azo dye. smolecule.com For instance, coupling the diazonium salt of a nitroaniline with a naphthol derivative is a common strategy to produce dyes in the red to orange spectrum. iipseries.org

Table 1: General Steps in Azo Dye Synthesis from this compound

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Diazotization | This compound, NaNO₂, HCl | 3,4-Dimethyl-5-nitrophenyldiazonium chloride |

| 2 | Azo Coupling | Diazonium salt, Electron-rich coupler (e.g., Naphthol derivative), Alkaline or Acidic conditions | Azo Dye |

Elaboration into Pharmaceutical Intermediates and Derivatives

Nitroaromatic compounds, including substituted nitroanilines, are significant precursors in the synthesis of various pharmaceutical agents. The nitro group can be readily reduced to an amino group, and the existing amine can be modified, opening pathways to a wide range of functionalized molecules. While direct pharmaceutical applications of this compound are not extensively documented, its structural motifs are found in medicinally relevant compounds, and its isomers are known intermediates. For example, derivatives of its isomer, 3,5-dimethyl-2-nitroaniline, are intermediates in the synthesis of kinase inhibitors, and 4,5-dimethyl-2-nitroaniline (B181755) is a precursor for antimicrobial benzofuroxans.

The synthesis of heterocyclic compounds, which form the core of many drugs, often utilizes nitroaniline precursors. Research has shown that substituted 2-nitroanilines can be converted into pyrrolo[1,2-a]quinoxalines, a class of compounds that has been investigated for antileishmanial activity. nih.gov This suggests a potential pathway where this compound could be elaborated into biologically active heterocyclic systems. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to build the desired heterocyclic scaffold.

Formation of Heterocyclic Systems (e.g., Quinoxalines, Tröger's Bases)

The structure of this compound makes it a candidate for the synthesis of complex heterocyclic architectures like quinoxalines and Tröger's bases.

Quinoxalines: These nitrogen-containing heterocycles are present in many biologically active molecules and functional materials. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound. More advanced, modern methods allow for the synthesis of quinoxalines directly from substituted 2-nitroanilines. sci-hub.seorganic-chemistry.org These methods often employ transition-metal catalysts or strong bases to facilitate a sequence of reactions in one pot. researchgate.netacs.org For this compound, this would first involve the reduction of the nitro group to generate the corresponding 4,5-dimethyl-1,2-phenylenediamine in situ. This diamine would then react with a suitable dicarbonyl partner to undergo cyclocondensation, forming the quinoxaline (B1680401) ring system.

Tröger's Bases: These are chiral, V-shaped molecules with a rigid diazocine core, first synthesized by Julius Tröger in 1887. lu.se They are formed by the condensation of two equivalents of a para-substituted aniline (B41778) with a methylene (B1212753) source, such as formaldehyde (B43269) or dimethoxymethane, in an acidic medium. tandfonline.com While anilines lacking a para-substituent can be challenging to condense, methods have been developed to synthesize Tröger's base analogues from a variety of substituted anilines, including those with halogen or nitro groups. thieme-connect.comlu.semq.edu.au The synthesis of a Tröger's base from this compound would be mechanistically complex due to the meta-position of the amino group relative to a methyl group, but the principles of acid-catalyzed imine formation and intramolecular electrophilic aromatic substitution would still apply.

Development of Novel Materials

The unique electronic and structural features of this compound also make it a target for investigation in the field of materials science, particularly in the development of polymers and functional materials.

Polymerization Studies of Aniline Derivatives

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties. tsijournals.com The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer. The chemical or electrochemical polymerization of substituted anilines has been extensively researched to improve solubility and processability, although often at the cost of lower conductivity. tsijournals.com

The polymerization of aniline derivatives typically proceeds via an oxidative coupling mechanism, initiated by chemical oxidants (like ammonium (B1175870) persulfate) or electrochemical means, to form a radical cation intermediate. tandfonline.comacs.org The polymerization of this compound would be influenced by its substituents. The electron-donating methyl groups would facilitate the initial oxidation step, while the bulky nature of the substituents and the strong electron-withdrawing effect of the nitro group would affect the polymer's final structure, morphology, and electronic properties. researchgate.net Studies on various substituted anilines have shown that the nature of the substituent dictates the polymer's solubility, molecular weight, and sensitivity to external stimuli like moisture or chemical vapors. tandfonline.comresearchgate.net

Table 2: Factors Influencing Polymerization of Substituted Anilines

| Factor | Influence on Polymer Properties | Reference |

| Substituent Type (Electron-donating/withdrawing) | Affects oxidation potential, polymer conductivity, and electronic structure. | tsijournals.com |

| Substituent Position & Size (Steric Effects) | Influences polymer chain packing, solubility, and morphology. | researchgate.net |

| Polymerization Conditions (Oxidant, pH, Temp.) | Determines polymer yield, molecular weight, and oxidation state. | tandfonline.comacs.org |

Exploration in Functional Materials (e.g., Colorimetric Sensors)

Functional materials capable of detecting specific analytes are of great interest for environmental monitoring and diagnostics. Colorimetric sensors, which signal the presence of a target substance through a visible color change, are particularly attractive for their simplicity. Nitroaromatic compounds are often used in the design of such sensors, either as the analyte to be detected or as part of the sensor molecule itself. osti.govacs.org

The chromophoric nature of the nitroaniline scaffold makes this compound a candidate for exploration in this area. brighton.ac.uk Its distinct electronic absorption profile could be modulated upon interaction with specific analytes, such as metal ions or anions. The molecule could function as a signaling unit in a larger receptor designed to bind a specific target. brighton.ac.uk Alternatively, materials incorporating this moiety could be used to detect other compounds. For example, pyrene-based fluorescent sensors have demonstrated high sensitivity in detecting trace amounts of nitroanilines through a fluorescence quenching mechanism. osti.gov This indicates that materials based on this compound could potentially be developed for sensing applications, leveraging its inherent electronic and spectroscopic properties. researchgate.net

Environmental Fate and Degradation Pathways

Mechanistic Studies of Degradation Processes

No specific mechanistic studies on the oxidative or photocatalytic degradation of 3,4-Dimethyl-5-nitroaniline were identified. Research on analogous compounds, such as other dinitroaniline herbicides, indicates that these processes are potential degradation routes, but direct experimental evidence for this compound is absent. cambridge.orgcoresta.orgfrontiersin.org

Oxidative Degradation Mechanisms (e.g., Fenton Oxidation)

There are no available studies that specifically investigate the oxidative degradation of this compound using methods like Fenton oxidation. Therefore, its reactivity under these conditions, the kinetics, and the mechanism of degradation remain uncharacterized.

Photocatalytic Decomposition Pathways

Information regarding the photocatalytic decomposition of this compound is not found in the reviewed literature. While dinitroaniline herbicides, as a class, are known to be susceptible to photodegradation, particularly in the vapor phase or in aqueous solutions, the specific pathways and products for this compound have not been documented. cambridge.orgcoresta.org

Biotransformation and Biodegradation Studies

Specific studies on the biotransformation and biodegradation of this compound could not be located.

Microbial Degradation of Nitroanilines

While the microbial degradation of dinitroaniline herbicides is recognized as a primary route of breakdown in the environment, with fungi being major contributors, no research was found that specifically names this compound as a substrate. cambridge.orgfrontiersin.org The degradation of these herbicides is generally faster under anaerobic conditions compared to aerobic ones. cambridge.org The initial step in the biodegradation of similar compounds, like pendimethalin, involves the reduction of a nitro group. asm.org However, without direct studies, it is not possible to confirm if this compound follows a similar pathway.

Formation of Degradation Products: Identification and Analysis

As there are no specific degradation studies for this compound, there is no information available on the identity of its degradation products. A study on the synthesis of a related compound mentions the potential for the nitro group to be reduced to an amino group, but this is in the context of chemical synthesis rather than environmental degradation.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural identification of 3,4-Dimethyl-5-nitroaniline, leveraging the interaction of the molecule with electromagnetic radiation to probe its chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of atoms and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons.

Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as singlets. The proton at the C2 position, being ortho to the nitro group, would be the most deshielded, while the proton at the C6 position, ortho to the amino group, would appear further upfield.

Amine Protons: The protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Methyl Protons: The two methyl groups at the C3 and C4 positions are chemically distinct and should give rise to two separate singlets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six aromatic carbons and the two methyl carbons.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bearing the nitro group (C5) and the carbon atom bearing the amino group (C1) are expected to be significantly affected. The other four aromatic carbons (C2, C3, C4, C6) will also have characteristic chemical shifts.

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum with slightly different chemical shifts.

While direct experimental spectra for this compound were not found in the provided search results, data for the closely related isomer, 2,5-Dimethyl-3-nitroaniline, shows aromatic proton signals at δ 7.85 and 6.90 ppm and methyl proton signals at δ 2.45 and 2.30 ppm in CDCl₃ . Similarly, ¹³C NMR data for other nitroaniline derivatives helps in predicting the expected chemical shift ranges rsc.orghmdb.caspectrabase.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Ar-H (C2) | ~7.5 - 8.0 | Singlet |

| Ar-H (C6) | ~6.5 - 7.0 | Singlet | |

| NH₂ | Variable (Broad) | Singlet | |

| CH₃ (C3) | ~2.2 - 2.5 | Singlet | |

| CH₃ (C4) | ~2.2 - 2.5 | Singlet | |

| ¹³C | C1 (C-NH₂) | ~145 - 150 | - |

| C2 | ~125 - 130 | - | |

| C3 | ~130 - 135 | - | |

| C4 | ~120 - 125 | - | |

| C5 (C-NO₂) | ~148 - 153 | - | |

| C6 | ~110 - 115 | - | |

| CH₃ (on C3) | ~15 - 20 | - | |

| CH₃ (on C4) | ~15 - 20 | - |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (-NH₂), nitro (-NO₂), methyl (-CH₃), and aromatic (C=C) functional groups.

N-H Stretching: The primary amine group will typically exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

N-O Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. For the related isomer 2,5-Dimethyl-3-nitroaniline, these bands are reported at 1520 cm⁻¹ and 1350 cm⁻¹, respectively .

C=C Stretching: Aromatic ring stretching vibrations usually occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the NH₂ group is found in the 1590-1650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often produce strong Raman signals. For this compound, the symmetric stretching of the nitro group and the breathing modes of the aromatic ring are expected to be prominent in the Raman spectrum. A detailed study on the isomer 4,5-dimethyl-2-nitroaniline (B181755) combined experimental and computational methods to assign the vibrational modes in both IR and Raman spectra rasayanjournal.co.inresearchgate.net.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium |

| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |

| Asymmetric N-O Stretch | -NO₂ | 1500 - 1560 | Strong |

| Symmetric N-O Stretch | -NO₂ | 1335 - 1385 | Strong |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands due to π → π* and n → π* electronic transitions of the benzene ring, amino group, and nitro group.

The spectrum is expected to show intense absorption bands corresponding to the π → π* transitions of the conjugated aromatic system. The presence of the electron-donating amino group and the electron-withdrawing nitro group extends the conjugation and typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. For instance, p-nitroaniline shows absorption maxima around 226 nm and 360-380 nm usc.eduresearchgate.net. The n → π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen atom in the amino group, is also possible but is generally much weaker in intensity. The exact position and intensity of the absorption bands are sensitive to the solvent polarity researchgate.net.

Chromatographic Separation and Analysis

Chromatographic methods are paramount for separating this compound from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly applied techniques.

HPLC is a versatile and widely used technique for the analysis of nitroaniline compounds thermofisher.comchromatographyonline.com. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound.

Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, offering good retention and separation for moderately polar compounds like nitroanilines mercativa.com.

Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water is typically used. The composition can be run in isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation nih.gov. The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape sielc.com.

Detection: UV detection is the most common method for nitroanilines due to their strong chromophores. The detection wavelength would be set at one of the compound's absorption maxima, likely in the 360-380 nm range, to ensure high sensitivity nih.gov.

This method allows for the determination of purity and the quantification of the compound in various samples. Methodologies developed for other nitroaniline isomers have demonstrated excellent linearity, sensitivity, and reproducibility chromatographyonline.comnih.gov.

Table 3: Typical HPLC Conditions for the Analysis of Dimethyl-nitroaniline Isomers

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at λmax |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Injection Volume | 10 - 20 µL |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of volatile and thermally stable compounds. While some nitroanilines can be thermolabile, GC-MS is frequently used for their analysis, sometimes requiring derivatization to improve volatility and stability thermofisher.com. However, direct analysis is often possible.

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) is typically used. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometry Detection: Following separation, the compound is ionized, commonly by Electron Ionization (EI). The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint. For this compound (MW = 166.18 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 166. Characteristic fragments would likely include the loss of a nitro group ([M-NO₂]⁺ at m/z 120) or a methyl group ([M-CH₃]⁺ at m/z 151).

GC-MS provides high selectivity and sensitivity, making it suitable for trace analysis and the identification of impurities d-nb.info.

Table 4: Predicted GC-MS Parameters and Fragmentation for this compound

| Parameter | Condition/Value |

|---|---|

| GC Column | DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial temp ~70°C, ramp to ~300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Major Predicted Fragments (m/z) | 166 (Molecular Ion, M⁺) |

| 151 ([M-CH₃]⁺) | |

| 120 ([M-NO₂]⁺) | |

| Other fragments from ring cleavage |

Mass Spectrometry (MS) for Structural Elucidation (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. In the analysis of this compound, HRMS would be invaluable for confirming its molecular formula, C₈H₁₀N₂O₂.

The process involves ionizing the compound and then separating the ions based on their mass-to-charge ratio. The resulting mass spectrum would show a peak for the molecular ion, and the high resolution would allow for the differentiation between compounds with the same nominal mass but different elemental compositions. Furthermore, the fragmentation pattern observed in the mass spectrum can provide significant structural information. The fragmentation of the molecular ion would likely involve the loss of the nitro group (NO₂) or methyl (CH₃) radicals, and the subsequent fragmentation of the aniline (B41778) ring structure. Analysis of these fragments would help to confirm the positions of the substituents on the benzene ring.

Despite the theoretical utility of this technique, a detailed search of scientific databases and literature did not yield any specific experimental mass spectrometry or HRMS data for this compound. Therefore, no data on its fragmentation pattern or high-resolution mass is currently available to be presented.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Difference (ppm) |

| [M+H]⁺ | C₈H₁₁N₂O₂⁺ | 167.0815 | Data not available | Data not available |

| [M-NO₂]⁺ | C₈H₁₀N⁺ | 120.0808 | Data not available | Data not available |

| [M-CH₃]⁺ | C₇H₇N₂O₂⁺ | 151.0502 | Data not available | Data not available |

| This table is presented for illustrative purposes to show what HRMS data would look like. No experimental data was found for this compound. |

Thermal Analysis Techniques (TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. The onset temperature of decomposition would indicate the upper limit of its thermal stability. The TGA curve would show mass loss corresponding to the volatilization or decomposition of the compound. The pattern of mass loss could provide insights into the decomposition mechanism, for instance, the sequential loss of the nitro and amino groups.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes. For this compound, the DSC curve would be expected to show an endothermic peak corresponding to its melting point, followed by an exothermic peak at higher temperatures, indicating its decomposition. The enthalpy of these transitions could also be determined from the DSC data.

A comprehensive search of the scientific literature did not locate any experimental TGA or DSC data for this compound. Consequently, its thermal stability, decomposition temperatures, and melting point enthalpy are not documented.

Table 2: Expected Thermal Analysis Data for this compound

| Parameter | Technique | Expected Observation | Value |

| Melting Point (Tₘ) | DSC | Endothermic Peak | Data not available |

| Enthalpy of Fusion (ΔHₘ) | DSC | Area under melting peak | Data not available |

| Onset of Decomposition (Tₒ) | TGA/DSC | Start of mass loss/exotherm | Data not available |

| Decomposition Peak (Tₔ) | DSC | Exothermic Peak Maximum | Data not available |

| This table illustrates the type of data obtained from TGA and DSC. No experimental data was found for this compound. |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For a crystalline solid like this compound, single-crystal X-ray diffraction could provide a definitive three-dimensional model of the molecule.

This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding, which can significantly influence the physical properties of the solid. The crystallographic data obtained would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. This information is crucial for understanding the structure-property relationships of the compound.

Despite the importance of this technique for solid-state characterization, no published single-crystal X-ray diffraction studies for this compound were found in the reviewed literature. As a result, its crystal structure and solid-state conformation remain undetermined.

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Description | Value |

| Crystal System | Data not available | |

| Space Group | Data not available | |

| a (Å) | Unit cell length | Data not available |

| b (Å) | Unit cell length | Data not available |

| c (Å) | Unit cell length | Data not available |

| α (°) | Unit cell angle | Data not available |

| β (°) | Unit cell angle | Data not available |

| γ (°) | Unit cell angle | Data not available |

| Volume (ų) | Unit cell volume | Data not available |

| Z | Molecules per unit cell | Data not available |

| This table is a template for crystallographic data. No experimental data was found for this compound. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,4-Dimethyl-5-nitroaniline, and what parameters influence yield optimization?

- Methodology :

- Nitration of precursor amines : Start with 3,4-dimethylaniline, followed by controlled nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC .

- Purification : Recrystallize the crude product using ethanol/water mixtures to isolate pure this compound (yellow-brown solid) .

- Critical parameters : Temperature control during nitration, stoichiometric ratio of nitric acid, and reaction time to prevent byproducts like dinitro derivatives.

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : Analyze H and C NMR spectra to confirm substitution patterns. The nitro group at position 5 deshields adjacent protons (e.g., H-6 appears as a singlet at δ 8.2–8.5 ppm) .

- IR : Identify nitro group absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

- Mass spectrometry : Confirm molecular ion peak at m/z 166.18 (C₈H₁₀N₂O₂) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data be resolved when analyzing derivatives of this compound?

- Methodology :

- X-ray crystallography : Use SHELX software to refine crystal structures, particularly for resolving positional disorder in methyl or nitro groups. Compare experimental and simulated powder XRD patterns to detect polymorphism .

- DFT calculations : Perform density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data, addressing discrepancies in peak assignments .

- Multi-technique validation : Cross-validate using HPLC-MS (for purity) and differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What experimental strategies mitigate thermal instability during reactions involving this compound?

- Methodology :

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (~200°C) to set safe reaction thresholds .

- Low-temperature protocols : Conduct reactions in ice baths or under reflux with inert atmospheres (N₂/Ar) to prevent oxidative degradation .

- Stabilizing agents : Add radical inhibitors (e.g., BHT) during high-temperature syntheses to suppress free-radical side reactions .

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Hammett studies : Correlate substituent constants (σₚ) with reaction rates in Suzuki-Miyaura couplings. The nitro group’s strong electron-withdrawing nature reduces electron density at the aromatic ring, slowing oxidative addition of Pd catalysts .

- Catalyst optimization : Use Pd(OAc)₂ with electron-rich ligands (e.g., SPhos) to enhance catalytic activity in meta-substituted systems .

- Kinetic profiling : Monitor reaction progress via in situ IR to adjust catalyst loading and ligand ratios dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?

- Methodology :

- Reproducibility checks : Verify purity via HPLC (≥98%) and recrystallization solvents. Impurities like 3,4-Dimethylaniline (unreacted precursor) lower observed melting points .

- Solvent polarity tests : Re-evaluate solubility in DMSO vs. ethanol; discrepancies may arise from polymorphic forms or hydration states .

- Inter-laboratory collaboration : Compare DSC data across labs to standardize heating rates (e.g., 10°C/min) and sample preparation protocols .

Applications in Experimental Design

Q. What role does this compound play in designing photoactive compounds for optoelectronic research?

- Methodology :

- UV-Vis studies : Characterize absorption maxima (~400 nm) to assess π→π* transitions influenced by nitro and methyl groups. Use TD-DFT to model excited-state behavior .

- Photostability assays : Expose thin films to UV light (254 nm) and monitor degradation via FTIR to evaluate suitability for organic LEDs (OLEDs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。